4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common route starts with the preparation of 2-chloro-4-fluoroacetophenone, which is then subjected to a Claisen-Schmidt condensation with thiobenzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzoic acid.
Reduction: 4-[3-(2-Chloro-4-fluorophenyl)-3-hydroxypropyl]thiobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro groups can enhance the compound’s lipophilicity and binding affinity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]benzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.
4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiophenol: Similar structure but with a thiophenol group instead of a thiobenzaldehyde group.
Uniqueness
4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and the 2-chloro-4-fluorophenyl groups
Properties
Molecular Formula |
C16H12ClFOS |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-[3-(2-chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-15-9-13(18)6-7-14(15)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2 |
InChI Key |
PBUAJDLITPOSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)C=S |
Origin of Product |
United States |
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